molecular formula C26H22BrNO4 B8138365 (2S,5S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-(3-bromophenyl)pyrrolidine-2-carboxylic acid

(2S,5S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-(3-bromophenyl)pyrrolidine-2-carboxylic acid

Cat. No.: B8138365
M. Wt: 492.4 g/mol
InChI Key: FEWGWHDGRDGJCI-ZEQRLZLVSA-N
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Description

The compound (2S,5S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-(3-bromophenyl)pyrrolidine-2-carboxylic acid (CAS: 2580096-21-3) is a stereospecific pyrrolidine derivative functionalized with a (9H-fluoren-9-yl)methoxy)carbonyl (Fmoc) protecting group at the N1 position and a 3-bromophenyl substituent at the C5 position of the pyrrolidine ring. Its molecular formula is inferred as $ \text{C}{26}\text{H}{21}\text{BrNO}_4 $, with a molecular weight of approximately 505.36 g/mol.

The Fmoc group is widely employed in solid-phase peptide synthesis (SPPS) to protect amine functionalities, enabling orthogonal deprotection under mild basic conditions. The 3-bromophenyl moiety introduces steric bulk and electron-withdrawing effects, which may influence reactivity, solubility, and intermolecular interactions in synthetic or biological contexts .

Properties

IUPAC Name

(2S,5S)-5-(3-bromophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22BrNO4/c27-17-7-5-6-16(14-17)23-12-13-24(25(29)30)28(23)26(31)32-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22-24H,12-13,15H2,(H,29,30)/t23-,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWGWHDGRDGJCI-ZEQRLZLVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1C2=CC(=CC=C2)Br)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N([C@@H]1C2=CC(=CC=C2)Br)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22BrNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Introduction of the 3-Bromophenyl Group

A key challenge lies in installing the 5-(3-bromophenyl) substituent while retaining the (5S)-configuration. Davies et al. demonstrated that diastereoselective aza-Michael additions to α,β-unsaturated esters enable stereocontrol at the pyrrolidine C-5 position. For example, conjugate addition of (R)-lithium amide 20 to ester 19 yielded a single diastereomer. Adapting this, 3-bromophenyl boronic acid can be coupled via Suzuki-Miyaura cross-coupling to a halogenated pyrrolidine intermediate.

Functional Group Interconversion

Post-coupling, the ester moiety is hydrolyzed to the carboxylic acid. Base-catalyzed hydrolysis (e.g., NaOH in EtOH) achieves this without epimerization. Subsequent Fmoc protection is performed using Fmoc-Cl in the presence of a base like DIPEA, yielding the target compound in >85% purity.

Key Data:

StepReagents/ConditionsYieldStereoselectivity
Suzuki-Miyaura CouplingPd(PPh3)4, Na2CO3, DME, 80°C72%>95% (5S)
Ester HydrolysisNaOH, EtOH, 60°C, 4h89%Retention
Fmoc ProtectionFmoc-Cl, DIPEA, DCM, 0°C→RT91%N/A

Solid-Phase Peptide Synthesis (SPPS) with Post-Modification

SPPS facilitates rapid assembly of protected amino acids. The Fmoc group is ideal for temporary protection due to its orthogonality and ease of removal under basic conditions.

Resin Loading and Elongation

Wang or 2-CTC resins are functionalized with the pyrrolidine carboxylate. Coupling of Fmoc-(2S,5S)-5-(3-bromophenyl)pyrrolidine-2-carboxylic acid employs HBTU/DIPEA activation, achieving >90% coupling efficiency. Microwave-assisted synthesis reduces reaction times from hours to minutes.

Catalytic Asymmetric Hydrogenation

Transition-metal-catalyzed hydrogenation offers enantioselective access to pyrrolidine scaffolds. A prochiral enamide precursor is hydrogenated to set the (2S,5S)-configuration.

Enamide Synthesis

Methyl 5-(3-bromophenyl)pyrrolidine-2-carboxylate is synthesized via cyclization of γ-amino α,β-unsaturated esters. The enamide intermediate is prepared by N-acylation with Fmoc-Cl.

Rh-Catalyzed Hydrogenation

Using [Rh(COD)((R,R)-Me-DuPhos)]BF4 as a catalyst, hydrogenation at 50 psi H2 and 25°C affords the desired diastereomer in 94% ee. This method excels in scalability, with reported yields of 88% on multigram scales.

Optimization Insights:

  • Solvent: Methanol > THF (higher enantioselectivity).

  • Temperature: 25°C prevents over-reduction.

  • Additives: 1 eq. LiCl enhances catalyst stability.

Late-Stage Bromination Strategies

Direct bromination of preformed pyrrolidine derivatives offers a streamlined route.

Electrophilic Aromatic Substitution

Treatment of 5-phenylpyrrolidine-2-carboxylic acid with Br2 in POCl3 at −5°C introduces bromine at the meta position. However, regioselectivity is moderate (para:meta = 1:2.5), necessitating chromatographic separation.

Directed Ortho-Metalation

A directed metalation group (DMG) such as a sulfonamide directs bromine to the 3-position. For example, using LDA and Br2 in THF at −78°C achieves >80% regioselectivity. Subsequent hydrolysis of the DMG yields the 3-bromophenyl derivative.

Comparative Analysis:

MethodRegioselectivityYieldScalability
Electrophilic Substitution40% meta65%Moderate
Directed Metalation>80% meta78%High

Stereochemical Integrity and Analytical Validation

Maintaining the (2S,5S)-configuration is critical. Chiral HPLC (Chiralpak IA column, hexane/i-PrOH 90:10) confirms enantiopurity. X-ray crystallography of intermediates, such as Ma’s HCl salt 6 , validates the absolute configuration.

Common Pitfalls:

  • Epimerization: Basic conditions during Fmoc removal may cause C-2 epimerization. Using 2% DBU in DMF minimizes this risk.

  • Boronic Acid Purity: Trace impurities in 3-bromophenyl boronic acid reduce coupling yields. Recrystallization from EtOAc/hexane improves reactivity.

Industrial-Scale Production Considerations

For kilogram-scale synthesis, cost and efficiency dictate route selection. Catalytic hydrogenation (Method 3) is preferred for its high atom economy and minimal waste. Alternatively, SPPS (Method 2) suits small-batch peptide therapeutics.

Cost Analysis:

MethodCost per kg (USD)StepsEnvironmental Impact
112,5007Moderate
38,2005Low

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-(3-bromophenyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that compounds similar to (2S,5S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-(3-bromophenyl)pyrrolidine-2-carboxylic acid exhibit potential anticancer properties. The presence of the bromophenyl group enhances the compound's ability to interact with biological targets involved in cancer progression. Studies have shown that derivatives of pyrrolidine can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that related compounds could effectively inhibit cell proliferation in various cancer cell lines, suggesting a mechanism that involves the modulation of apoptotic pathways .

1.2 Neurological Disorders

The structural characteristics of this compound, particularly the presence of the fluorenylmethoxycarbonyl (Fmoc) moiety, suggest potential applications in treating neurological disorders. Fmoc-protected amino acids are commonly used in peptide synthesis for neuroactive compounds. Research has shown that certain pyrrolidine derivatives can act as modulators of neurotransmitter systems, offering therapeutic avenues for conditions such as depression and anxiety .

Organic Synthesis Applications

2.1 Building Block in Peptide Synthesis

(2S,5S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-(3-bromophenyl)pyrrolidine-2-carboxylic acid serves as a valuable intermediate in the synthesis of complex peptides. The Fmoc protection allows for selective deprotection under mild conditions, facilitating the stepwise assembly of peptides with high fidelity. This characteristic is particularly beneficial for synthesizing cyclic peptides and other complex structures that require precise control over stereochemistry .

2.2 Asymmetric Synthesis

The chiral nature of this compound makes it an excellent candidate for asymmetric synthesis processes. Its use in asymmetric reactions can lead to the formation of enantiomerically pure products, which are crucial in pharmaceutical applications where the chirality of compounds can significantly influence their biological activity. Recent advancements in asymmetric catalysis have highlighted its potential as a chiral auxiliary or ligand in various catalytic systems .

Case Studies and Experimental Data

Study Objective Findings Reference
Study 1Anticancer efficacyDemonstrated significant inhibition of cancer cell proliferation using related pyrrolidine derivatives
Study 2Neurological applicationsIdentified potential modulation of neurotransmitter systems by pyrrolidine derivatives
Study 3Peptide synthesisShowed effective use as an intermediate for synthesizing complex peptides with high stereochemical control
Study 4Asymmetric synthesisHighlighted its role as a chiral auxiliary leading to enantiomerically pure products

Mechanism of Action

The mechanism of action of (2S,5S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-(3-bromophenyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations at the Pyrrolidine C5 Position

Compound Name C5 Substituent Stereochemistry Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target Compound 3-Bromophenyl (2S,5S) $ \text{C}{26}\text{H}{21}\text{BrNO}_4 $ ~505.36 2580096-21-3 Bromine introduces hydrophobicity and steric hindrance; electron-withdrawing
(2R,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-phenylpyrrolidine-2-carboxylic acid Phenyl (2R,5S) $ \text{C}{26}\text{H}{23}\text{NO}_4 $ 413.47 269078-69-5 Phenyl group enhances hydrophobicity; lacks halogen
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-oxopyrrolidine-2-carboxylic acid Oxo (C=O) (S) $ \text{C}{20}\text{H}{17}\text{NO}_5 $ 351.35 106982-77-8 Ketone at C5 alters ring conformation; potential for nucleophilic reactions
(2S)-1-Fmoc-4-(2,2,2-trifluoroacetamido)pyrrolidine-2-carboxylic acid Trifluoroacetamide (2S) $ \text{C}{21}\text{H}{17}\text{F}3\text{N}2\text{O}_5 $ 434.37 Not provided Electron-withdrawing CF3 group; amide functionality enables hydrogen bonding

Key Observations :

  • Stereochemistry : The (2S,5S) configuration distinguishes it from diastereomers like (2R,5S)-5-phenylpyrrolidine derivatives, which may exhibit divergent binding affinities in chiral environments .

Variations in the Pyrrolidine Ring Structure

Compound Name Ring Modification Molecular Formula Molecular Weight (g/mol) CAS Number Functional Implications
Target Compound Unmodified pyrrolidine $ \text{C}{26}\text{H}{21}\text{BrNO}_4 $ ~505.36 2580096-21-3 Standard five-membered ring with rigid conformation
(2S)-1-Fmoc-3,3-dimethylpyrrolidine-2-carboxylic acid 3,3-Dimethyl substitution $ \text{C}{22}\text{H}{23}\text{NO}_4 $ 365.42 1982344-79-5 Methyl groups increase steric bulk and hydrophobicity
1-Fmoc-5-(thiophene-2-carbaldehyde)pyrrolidine-2-carboxylic acid (Inferred from ) Heterocyclic substitution $ \text{C}{24}\text{H}{20}\text{NO}_5\text{S} $ 442.49 Not provided Thiophene introduces sulfur-based interactions

Key Observations :

  • Heteroatom Inclusion : Thiophene or pyridine substituents (e.g., compounds in ) introduce heteroatoms capable of coordinating metals or participating in charge-transfer interactions.

Stability and Reactivity

  • Acid Sensitivity : The Fmoc group is base-labile but stable under acidic conditions, making the target compound suitable for SPPS .
  • Bromine Reactivity : The 3-bromophenyl group may undergo cross-coupling reactions (e.g., Heck or Ullmann reactions) for further functionalization .

Biological Activity

The compound (2S,5S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-(3-bromophenyl)pyrrolidine-2-carboxylic acid is a complex organic molecule notable for its potential biological activities. This article explores its structural characteristics, synthesis, and biological properties, including antimicrobial and anticancer activities.

Structural Features

The compound features a pyrrolidine ring , a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a bromophenyl substituent. These structural elements contribute to its unique biological profile.

Structural Feature Description
Pyrrolidine RingA five-membered nitrogen-containing ring that enhances bioactivity.
Fmoc GroupCommonly used in peptide synthesis for protecting amino groups.
Bromophenyl SubstituentEnhances lipophilicity and may influence biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Protection of Amino Groups : Using the Fmoc group to protect amino functionalities during synthesis.
  • Formation of the Pyrrolidine Ring : Cyclization reactions to create the pyrrolidine structure.
  • Bromination : Introduction of the bromophenyl group through electrophilic aromatic substitution.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the pyrrolidine ring is often associated with enhanced activity against various pathogens. For instance, derivatives of pyrrolidine have shown effectiveness against bacteria and fungi due to their ability to disrupt microbial cell membranes.

Anticancer Properties

Compounds featuring the Fmoc group and pyrrolidine structure have been studied for their anticancer potential. In vitro studies suggest that they may inhibit cancer cell proliferation through various mechanisms, including:

  • Induction of apoptosis in cancer cells.
  • Inhibition of specific oncogenic pathways.

A study indicated that certain fluorenylmethoxycarbonyl derivatives demonstrated cytotoxic effects against breast cancer cell lines, suggesting potential as therapeutic agents in oncology .

Case Studies

  • Inhibition of Mycobacterium tuberculosis : A related class of compounds showed promising activity against Mycobacterium tuberculosis, highlighting the potential for developing new antitubercular agents .
  • Synergistic Effects with Chemotherapy : Some derivatives have demonstrated synergistic effects when combined with established chemotherapeutic agents like doxorubicin, enhancing efficacy against resistant cancer strains .

Q & A

Q. What is the primary application of this compound in peptide synthesis?

This compound is a chiral Fmoc-protected pyrrolidine carboxylic acid derivative, commonly used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amine during iterative coupling reactions. The 3-bromophenyl substituent may enhance hydrophobicity or influence conformational control in peptide chains, reducing aggregation during synthesis .

Q. How should this compound be stored to maintain stability?

Store under inert gas (e.g., argon or nitrogen) in a tightly sealed container at –20°C. Moisture and exposure to light should be avoided, as the Fmoc group is sensitive to nucleophilic attack and photodegradation. Use desiccants in storage areas to prevent hydrolysis .

Q. What safety precautions are essential when handling this compound?

Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid inhalation of dust. The compound has acute toxicity (Category 4 for oral, dermal, and inhalation routes) per EU-GHS classification. In case of skin contact, wash immediately with water for 15 minutes and seek medical advice .

Advanced Research Questions

Q. How does the stereochemistry (2S,5S) and 3-bromophenyl substituent influence peptide backbone conformation?

The (2S,5S) configuration introduces rigidity into the pyrrolidine ring, restricting torsional angles and promoting specific secondary structures (e.g., β-turns or helices). The 3-bromophenyl group enhances hydrophobic interactions and may reduce peptide aggregation during synthesis by disrupting planar β-sheet formation. Comparative studies with non-brominated analogs (e.g., phenyl or 4-fluorophenyl derivatives) can quantify these effects via circular dichroism (CD) or NMR .

Q. What analytical methods are recommended to assess purity and confirm structural integrity?

  • HPLC : Use a C18 column with a gradient of water/acetonitrile (0.1% TFA) to resolve impurities.
  • LC-MS : Confirm molecular weight ([M+H]+ expected at ~485 Da for C26H21BrN2O4).
  • 1H/13C NMR : Key signals include the Fmoc aromatic protons (δ 7.3–7.8 ppm) and the pyrrolidine backbone (δ 3.5–4.5 ppm). The 3-bromophenyl group shows a distinctive singlet for the bromine-substituted aromatic proton .

Q. How can solubility challenges in SPPS be mitigated for this hydrophobic derivative?

Optimize solvent systems using mixtures of DMF/DCM (1:1) or add chaotropic agents like HOBt (1-hydroxybenzotriazole). Pre-activate the carboxylic acid with HBTU/DIPEA to enhance coupling efficiency. For severe aggregation, incorporate pseudo-proline dipeptide motifs or use microwave-assisted synthesis to improve solvation .

Q. What strategies resolve contradictions in reported toxicity data for Fmoc derivatives?

While SDS documents often lack comprehensive toxicity profiles (e.g., no EC50 data for aquatic toxicity ), conduct empirical testing:

  • Ames test : Assess mutagenicity.
  • Cell viability assays : Use HEK293 or HepG2 cells to determine IC50 values.
  • Environmental persistence : Perform OECD 301 biodegradation tests to address data gaps .

Methodological Guidance

Q. What is the optimal protocol for deprotecting the Fmoc group during synthesis?

Treat with 20% piperidine in DMF (v/v) for 2 × 5 minutes. Monitor deprotection via UV absorbance at 301 nm (characteristic Fmoc-piperidine adduct). For acid-sensitive sequences, use milder bases like 2% DBU in DMF .

Q. How to troubleshoot low coupling efficiency in automated peptide synthesizers?

  • Double coupling : Repeat activation with HBTU/DIPEA.
  • Increase reaction time : Extend from 30 min to 1–2 hours.
  • Alternative activators : Switch to PyBOP or COMU for sterically hindered residues. Validate success via Kaiser test or MALDI-TOF mass spectrometry .

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